(R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate
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Overview
Description
®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to exert their effects through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Related compounds have been found to influence pathways such as the lipoxygenase (lox) pathway, which plays a crucial role in the metabolism of arachidonic acid and the production of pro-inflammatory mediators .
Pharmacokinetics
The compound’s molecular weight (18217 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ros) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate typically involves the esterification of ®-2-hydroxy-2-(2-methoxyphenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions due to its chiral nature.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate: The enantiomer of the ®-isomer, which has different biological activities due to its different spatial arrangement.
Methyl 2-hydroxy-2-phenylacetate: Lacks the methoxy group, leading to different chemical and biological properties.
Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate: The methoxy group is in a different position, affecting its reactivity and interactions.
Uniqueness
®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl (2R)-2-hydroxy-2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHNZFDETCOCCF-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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